N-(4-Azidophenyl)-2,2,2-trifluoroacetamide

Catalog No.

S3002086

CAS No.

2243505-86-2

M.F

C8H5F3N4O

M. Wt

230.15

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2243505-86-2

Product Name

N-(4-Azidophenyl)-2,2,2-trifluoroacetamide

IUPAC Name

N-(4-azidophenyl)-2,2,2-trifluoroacetamide

Molecular Formula

C8H5F3N4O

Molecular Weight

230.15

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)13-5-1-3-6(4-2-5)14-15-12/h1-4H,(H,13,16)

InChI Key

AZKQWQIYDMWXPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)N=[N+]=[N-]

solubility

not available

Medicinal Chemistry

Specific Scientific Field: Drug discovery and development.

Summary: N-(4-Azidophenyl)-2,2,2-trifluoroacetamide serves as a versatile building block for drug design. Medicinal chemists modify its azide group to create libraries of potential drug candidates. These compounds can target specific enzymes, receptors, or disease pathways.

Experimental Procedure:References:

- Aimi, T., Meguro, T., Kobayashi, A., Hosoya, T., & Yoshida, S. (2021). Nucleophilic transformations of azido-containing carbonyl compounds via protection of the azido group. Chemical Communications, 57(49), 6091–6094

- Sigma-Aldrich. (n.d.). (4-azidophenyl)methanamine hydrochloride

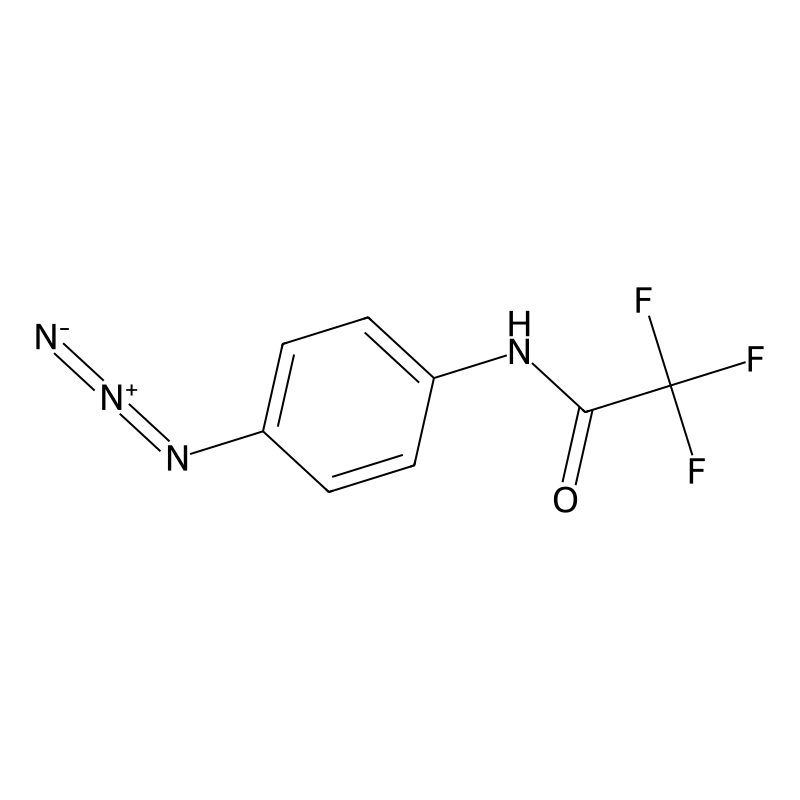

Molecular Structure Analysis

The key features of the molecule include:

- Azide group (-N3): This highly reactive group can participate in click reactions to attach the molecule to other biomolecules [].

- Trifluoroacetamide group (CF3CONH-): This electron-withdrawing group can influence the molecule's reactivity and potentially enhance its interaction with biological targets.

- Aromatic ring: The presence of a benzene ring provides structural stability and can contribute to hydrophobic interactions.

Chemical Reactions Analysis

- Click chemistry: The azide group can react with an alkyne group in a [3+2] cycloaddition reaction to form a 1,2,3-triazole ring []. This reaction is highly specific and efficient, making it valuable for bioconjugation.

Physical And Chemical Properties Analysis

- Solid state at room temperature: Due to the presence of the aromatic ring and the amide bond, the molecule is likely a solid.

- Relatively low solubility in water: The hydrophobic nature of the aromatic ring and the trifluoroacetamide group may limit water solubility.

- Moderate solubility in organic solvents: The molecule might dissolve well in common organic solvents like dichloromethane or dimethylformamide.

There is no current information available on the specific mechanism of action of N-(4-Azidophenyl)-2,2,2-trifluoroacetamide.

As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to related azide-containing molecules. Here are some general safety considerations:

- Azide group: Organic azides can be explosive under certain conditions. Proper handling and disposal procedures should be followed [].

- Potential skin and respiratory irritant: Organic compounds with similar structures can be irritants. Standard laboratory safety practices for handling unknown compounds should be applied.

XLogP3

3.6

Dates

Last modified: 08-17-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds